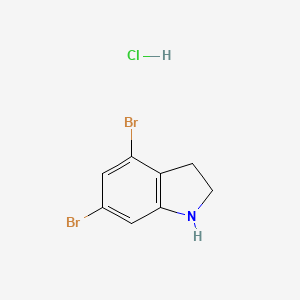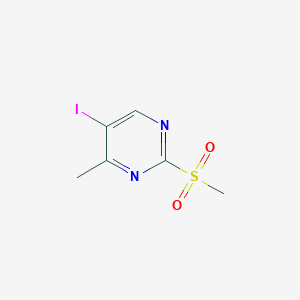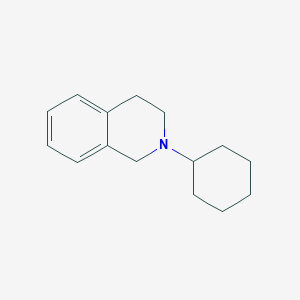
2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a cyclohexyl group attached to the nitrogen atom of a tetrahydroisoquinoline ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline typically involves the reductive alkylation of isoquinoline with cyclohexanone. This reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions generally include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated tetrahydroisoquinolines.
Scientific Research Applications
2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases and as an analgesic.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which may contribute to its neuroprotective and analgesic effects. Additionally, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the cyclohexyl group, resulting in different biological activities.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group instead of a cyclohexyl group, which alters its chemical and biological properties.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Features a benzyl group, leading to distinct pharmacological effects.
Uniqueness: The presence of the cyclohexyl group in 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic properties, making it distinct from other tetrahydroisoquinoline derivatives. This structural feature can influence its binding affinity to biological targets and its overall pharmacokinetic profile.
Properties
CAS No. |
13605-96-4 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-cyclohexyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H21N/c1-2-8-15(9-3-1)16-11-10-13-6-4-5-7-14(13)12-16/h4-7,15H,1-3,8-12H2 |
InChI Key |
CHQJPAHAZTZYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


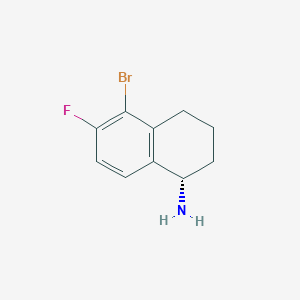
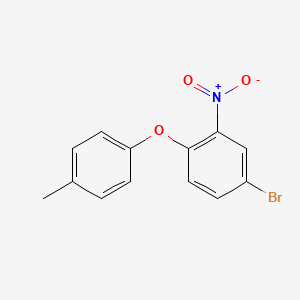
![Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13010759.png)
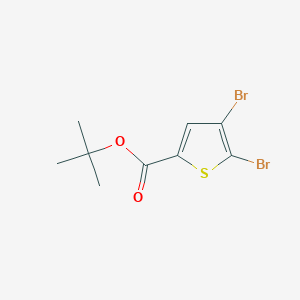
![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)
![9-Oxospiro[5.5]undecane-3-carboxylicacid](/img/structure/B13010775.png)
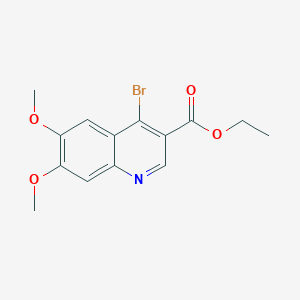
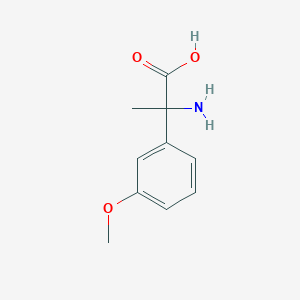
![1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B13010793.png)
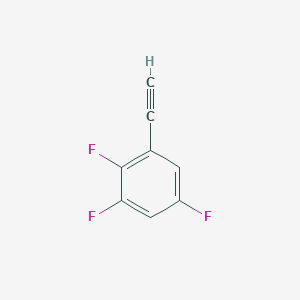
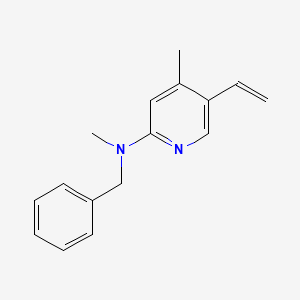
![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)
